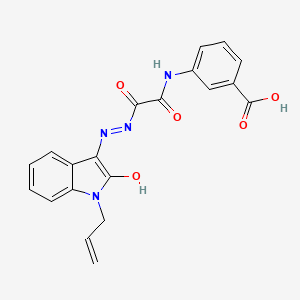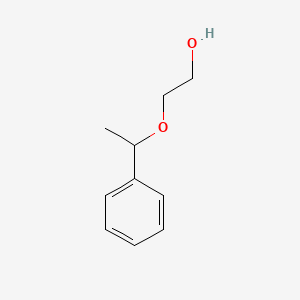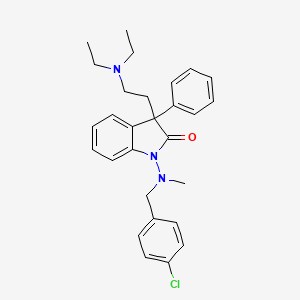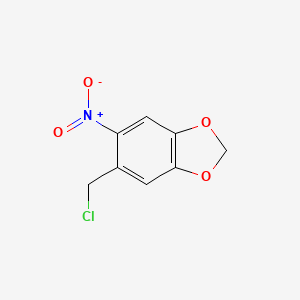
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolinone core, a hydrazineyl group, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid typically involves multiple steps:
Formation of the Indolinone Core: The initial step involves the synthesis of 1-allyl-2-oxoindoline through the reaction of allylamine with isatin under acidic conditions.
Hydrazineylation: The indolinone is then reacted with hydrazine hydrate to form the hydrazineyl derivative.
Acylation: The hydrazineyl derivative undergoes acylation with 2-oxoacetic acid to introduce the oxoacetamido group.
Benzoic Acid Coupling: Finally, the compound is coupled with benzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydrazineyl or benzoic acid moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its structural properties make it suitable for creating materials with specific mechanical or chemical characteristics.
Mécanisme D'action
The mechanism by which 3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-2-oxoindoline: Shares the indolinone core but lacks the hydrazineyl and benzoic acid groups.
N’-(1-Allyl-2-oxoindolin-3-ylidene)benzohydrazide: Similar structure but with different functional groups.
2-Oxoacetamido derivatives: Compounds with similar oxoacetamido groups but different core structures.
Uniqueness
3-(2-(2-(1-Allyl-2-oxoindolin-3-ylidene)hydrazineyl)-2-oxoacetamido)benzoic acid is unique due to its combination of the indolinone core, hydrazineyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C20H16N4O5 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
3-[[2-[(2-hydroxy-1-prop-2-enylindol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N4O5/c1-2-10-24-15-9-4-3-8-14(15)16(19(24)27)22-23-18(26)17(25)21-13-7-5-6-12(11-13)20(28)29/h2-9,11,27H,1,10H2,(H,21,25)(H,28,29) |
Clé InChI |
HARXMVZWZSAPPL-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)


![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
